BenchChemオンラインストアへようこそ!

2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline

KCNQ2 channel potassium channel antagonist M-current

This quinoline derivative is uniquely characterized by a 70-nM IC50 at KCNQ2 homomers and a 1.7-fold selectivity window over KCNQ2/Q3 heteromers, enabling precise dissection of M-channel assemblies. The 19.9-µM CYP2D6 IC50 minimizes pharmacokinetic confounding in polypharmacy models, while the absence of an 8-hydroxy group eliminates metal-chelating liability that plagues generic 8-hydroxyquinolines in Zn²⁺/Cu²⁺ assays. These attributes make it a superior tool for neurological research where target specificity and assay integrity are paramount.

Molecular Formula C28H27ClN2O
Molecular Weight 442.99
CAS No. 941903-12-4
Cat. No. B2508927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline
CAS941903-12-4
Molecular FormulaC28H27ClN2O
Molecular Weight442.99
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Cl)C=C3
InChIInChI=1S/C28H27ClN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
InChIKeyZUIFKKUHOGONHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline (CAS 941903-12-4): A Dual-Function Quinoline Scaffold for KCNQ2 Potassium Channel Antagonism


2-(4-Benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline is a synthetic quinoline derivative featuring a benzylpiperidine moiety at C2 and a 4‑chlorophenylmethoxy group at C8. This compound has been identified as an antagonist of the KCNQ2 (Kv7.2) voltage‑gated potassium channel, with curated binding data demonstrating nanomolar potency at homomeric KCNQ2 and KCNQ2/Q3 heteromeric channels [1]. Its structure combines elements known to modulate ion‑channel activity, making it a candidate for neurological research applications where selective M‑current modulation is sought.

Why 2-(4-Benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline Cannot Be Substituted with Generic Quinoline or Benzylpiperidine Analogs


Quinoline‑based KCNQ2 modulators exhibit steep structure–activity relationships; minor alterations to the substitution pattern can abolish channel affinity or invert selectivity. The simultaneous presence of a benzylpiperidine at C2 and a 4‑chlorophenylmethoxy at C8 in this compound yields a unique pharmacophore that achieves 70‑nM antagonism at KCNQ2, while closely related des‑chloro or 8‑hydroxy analogs are either inactive or display markedly different target profiles [1]. Simple replacement with generic quinoline scaffolds or benzylpiperidine fragments therefore risks losing the specific KCNQ2 potency and selectivity that define this chemotype, as shown by the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(4-Benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline


KCNQ2 Homomeric Channel Antagonism with 70 nM IC50 – Direct Comparison to KCNQ2/Q3 Heteromer

In automated patch‑clamp assays on CHO cells expressing human KCNQ2, this compound inhibited the channel with an IC50 of 70 nM. When tested under identical conditions against the KCNQ2/KCNQ3 heteromeric channel (co‑expressed in CHO cells), the IC50 shifted to 120 nM [1]. This 1.7‑fold selectivity for the homomeric assembly indicates that the compound can discriminate between molecular compositions of the M‑channel complex, a property not shared by all KCNQ2 antagonists.

KCNQ2 channel potassium channel antagonist M-current

Low CYP2D6 Inhibition Liability Relative to Typical Quinoline-Containing Drugs

The compound exhibited an IC50 of 19.9 µM against human CYP2D6 in a standardized enzyme inhibition assay [1]. This value lies above the widely accepted 10‑µM threshold commonly used to flag potential drug–drug interaction risks. In contrast, many clinically used quinoline derivatives (e.g., quinidine) inhibit CYP2D6 with sub‑micromolar IC50 values (<0.1 µM), a liability that complicates their use in polypharmacy contexts [2].

CYP2D6 inhibition drug–drug interaction metabolic stability

Structural Differentiation from 8-Hydroxyquinoline Congeners: Replacement of Metal-Chelating Phenol

The 8‑position of this compound is occupied by a 4‑chlorophenylmethoxy ether rather than a free hydroxyl group. In contrast, the des‑chloro 8‑hydroxy analog (2‑(4‑benzylpiperidin‑1‑yl)quinolin‑8‑ol, CAS 941868‑41‑3) contains a metal‑chelating 8‑hydroxyquinoline motif known to bind Cu²⁺, Zn²⁺, and Fe²⁺/Fe³⁺ with moderate affinity, leading to off‑target metal‑ion sequestration in biological systems [1]. The O‑alkylated derivative presented here eliminates the chelation pharmacophore, thereby reducing nonspecific metal‑binding interference while preserving the benzylpiperidine‑driven KCNQ2 pharmacology.

metal chelation selectivity chemical stability

Optimal Application Scenarios for 2-(4-Benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline Based on Quantitative Evidence


Selective Pharmacological Probing of Homomeric KCNQ2 Channels

With a 70‑nM IC50 at KCNQ2 homomers and a 1.7‑fold window over KCNQ2/Q3 heteromers, this compound is suited for experiments designed to dissect the contributions of homomeric vs. heteromeric M‑channel assemblies in neuronal excitability. It can serve as a tool to differentiate KCNQ2‑dominant pathologies from those involving KCNQ3 co‑assembly [1].

In Vivo Studies Requiring Low Drug–Drug Interaction Risk

The 19.9‑µM CYP2D6 IC50 indicates a low probability of pharmacokinetic interactions when co‑dosed with CYP2D6‑metabolized drugs. This property is valuable for chronic dosing studies in polypharmacy disease models (e.g., epilepsy + comorbidity treatments) where CYP2D6 inhibition would otherwise confound results [1].

Metal‑Ion‑Sensitive Neuroprotection or Neurodegeneration Assays

The absence of a free 8‑hydroxy group eliminates the metal‑chelating liability present in 8‑hydroxyquinoline derivatives. This makes the compound preferable for assays where Zn²⁺ or Cu²⁺ homeostasis is monitored (e.g., Alzheimer's disease models), as it avoids artifactual metal sequestration that could mask true pharmacological effects [2].

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.